molecular formula C6H7N5 B12506009 5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

Cat. No.: B12506009
M. Wt: 149.15 g/mol
InChI Key: ZEJQHPIQAJUCIU-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrazine ring, with a methyl group at the 5-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-amino-5-methyl-1H-pyrazole with suitable reagents can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvents, along with controlled reaction parameters, is crucial for the successful industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted pyrazolopyrazines .

Scientific Research Applications

5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine include other pyrazolopyrazines and related heterocyclic compounds, such as:

  • 1H-Pyrazolo[3,4-b]pyridines
  • Pyrazoloquinolines
  • Pyrazolopyrimidines

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a methyl group and an amine group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Biological Activity

5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its unique pyrazolo-pyrazine scaffold, which contributes to its biological activity. The presence of a methyl group at the 5-position and an amino group at the 3-position enhances its interaction with various biological targets.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor , particularly targeting protein kinases. By binding to the ATP-binding site of these enzymes, it prevents the phosphorylation of substrate proteins, which is crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells and has implications for treating various malignancies.

Anticancer Activity

Research has shown that this compound exhibits potent anticancer properties. In vitro studies indicate that it effectively inhibits the growth of several cancer cell lines. For example:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)8.2
HeLa (Cervical Cancer)10.1

These results suggest that the compound may serve as a potential lead in the development of new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. Studies indicate:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli25
S. aureus15
A. flavus20

These findings highlight its potential application in treating bacterial and fungal infections.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated the anticancer activity of this compound against a panel of cancer cell lines. The compound showed significant growth inhibition and induced apoptosis through activation of caspase pathways, indicating its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that it not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections . This suggests that it may be useful in developing new treatments for antibiotic-resistant infections.

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

5-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine

InChI

InChI=1S/C6H7N5/c1-3-2-8-6-4(9-3)5(7)10-11-6/h2H,1H3,(H3,7,8,10,11)

InChI Key

ZEJQHPIQAJUCIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(NN=C2N=C1)N

Origin of Product

United States

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